molecular formula C10H14O3 B14714532 4-Ethyl-2,5-dimethoxyphenol CAS No. 20844-87-5

4-Ethyl-2,5-dimethoxyphenol

Cat. No.: B14714532
CAS No.: 20844-87-5
M. Wt: 182.22 g/mol
InChI Key: ZXKRGUJLMMRNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2,5-dimethoxyphenol is an organic compound belonging to the class of methoxyphenols. It is characterized by the presence of two methoxy groups (-OCH3) and an ethyl group (-C2H5) attached to a benzene ring with a hydroxyl group (-OH). This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2,5-dimethoxyphenol can be synthesized through several methods. One common approach involves the methylation of 4-ethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methylation process, and the reaction is often carried out at elevated temperatures and pressures to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,5-dimethoxyphenol is unique due to the specific positioning of its ethyl and methoxy groups, which influence its chemical reactivity and biological activity. The presence of the ethyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and its solubility in organic solvents .

Properties

CAS No.

20844-87-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-ethyl-2,5-dimethoxyphenol

InChI

InChI=1S/C10H14O3/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h5-6,11H,4H2,1-3H3

InChI Key

ZXKRGUJLMMRNCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.